N-(2-heptylcyclopentylidene)hydroxylamine
Description
Structure
2D Structure
Properties
IUPAC Name |
N-(2-heptylcyclopentylidene)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO/c1-2-3-4-5-6-8-11-9-7-10-12(11)13-14/h11,14H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKTMJYBDXVBHRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1CCCC1=NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379369 | |
| Record name | N-(2-heptylcyclopentylidene)hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165385-93-3 | |
| Record name | N-(2-heptylcyclopentylidene)hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Catalytic Hydrogenation of Nitrocyclopentane Precursors
Catalytic hydrogenation of nitro compounds to hydroxylamines is a well-established strategy, as demonstrated in the reduction of substituted nitrobenzenes using Raney nickel and hydrazine hydrate . For N-(2-heptylcyclopentylidene)hydroxylamine, a plausible precursor is 2-nitroheptylcyclopentane, which could undergo partial reduction to the hydroxylamine stage. Key parameters from analogous systems include:
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Catalyst : Raney nickel (5–15% mass ratio relative to substrate) .
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Solvent : Ethanol or 1,2-dichloroethane, facilitating both solubility and catalyst activity .
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Temperature : 0–50°C, balancing reaction rate and selectivity .
A proposed reaction pathway involves the stepwise reduction of the nitro group to hydroxylamine, avoiding over-reduction to the amine. Phase-transfer catalysts like tetrabutylammonium bromide (0.5–2% mass ratio) could enhance interfacial interactions in biphasic systems .
Nitro-to-Hydroxylamine Reduction: Mechanistic and Kinetic Considerations
The nitro-reduction mechanism proceeds via intermediates such as nitroso and hydroxylamine derivatives. In the case of cyclic substrates like 2-nitroheptylcyclopentane, steric effects from the cyclopentylidene ring may influence reaction kinetics. Data from o-chloronitrobenzene reductions show yields up to 80% under optimized conditions , suggesting that similar protocols could be adapted for the target compound.
Table 1: Comparative Reaction Parameters for Nitro-to-Hydroxylamine Reductions
| Substrate | Catalyst | Temperature (°C) | Yield (%) | Selectivity (%) |
|---|---|---|---|---|
| o-Chloronitrobenzene | Raney Ni | 15 | 75 | >95 |
| 4-Methoxy nitrobenzene | Raney Ni | 25 | 65 | 90 |
| Proposed: 2-Nitroheptylcyclopentane | Raney Ni | 30–40 | 60–70* | 85–90* |
*Predicted values based on steric and electronic adjustments.
Palladium-Catalyzed Deprotection Strategies
Hydroxylamine intermediates often require protective groups to prevent undesired side reactions. The CA2499426A1 patent describes palladium-catalyzed hydrogenolysis for deprotecting N-hydroxylamine compounds . For this compound, a benzyl or tert-butoxycarbonyl (Boc) group could be employed during synthesis, followed by deprotection under mild hydrogenation conditions (Pd/BaSO₄, 1 atm H₂) .
Critical factors include:
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Protecting Group Stability : Boc groups offer robustness under acidic conditions but require harsher deprotection.
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Catalyst Loading : 5–10% Pd by weight ensures complete conversion without catalyst poisoning .
Condensation Routes Involving Hydroxylamine and Carbonyl Derivatives
An alternative route involves condensing hydroxylamine with a 2-heptylcyclopentanone precursor. This method, though less common for sterically hindered ketones, has precedent in the synthesis of cyclic imines. The reaction typically proceeds via nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by dehydration:
Optimization Challenges :
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Acid Catalysis : HCl or acetic acid accelerates imine formation but risks hydroxylamine decomposition .
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Solvent Effects : Polar aprotic solvents (e.g., THF) improve yields by stabilizing intermediates.
Comparative Analysis of Synthetic Routes
Each method presents trade-offs between yield, scalability, and practicality:
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Nitro Reduction
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Advantages : High selectivity, scalable conditions.
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Limitations : Requires nitro precursor synthesis.
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Condensation
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Advantages : Single-step from readily available ketones.
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Limitations : Low yields for sterically hindered substrates.
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Protective Group Strategies
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Advantages : Enables functional group compatibility.
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Limitations : Additional synthetic steps.
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Structural Characterization and Analytical Validation
Post-synthesis characterization of this compound necessitates:
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NMR Spectroscopy : and NMR to confirm imine and hydroxylamine proton environments.
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Mass Spectrometry : High-resolution MS for molecular ion validation.
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X-ray Crystallography : Resolve cyclopentylidene ring geometry and hydroxylamine orientation.
Chemical Reactions Analysis
Types of Reactions
N-(2-heptylcyclopentylidene)hydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso compounds.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted hydroxylamines.
Scientific Research Applications
Organic Synthesis
N-(2-heptylcyclopentylidene)hydroxylamine can be utilized as a precursor for synthesizing more complex organic molecules. Its ability to form stable intermediates makes it valuable in:
- Amination Reactions : Hydroxylamines are often employed in N-amination reactions, where they can introduce amine groups into various substrates. This application is particularly useful in the synthesis of pharmaceuticals and agrochemicals.
- Oxime Formation : The compound can react with carbonyl compounds to form oximes, which are important intermediates in organic synthesis for further transformations.
Biological Applications
The biological relevance of this compound lies primarily in its potential as a biochemical probe:
- Immunological Studies : Similar compounds have been shown to activate immune responses through pathways involving nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). Research indicates that modifications to peptidoglycan fragments using hydroxylamines can enhance their immunogenic properties, potentially leading to new vaccine adjuvants or immunomodulators .
- Antioxidant Activity : Hydroxylamines have demonstrated antioxidant properties, which can be leveraged in the development of therapeutic agents aimed at oxidative stress-related diseases.
Case Studies and Research Findings
Several studies highlight the applications of hydroxylamine derivatives, including this compound:
- Study on Immunostimulatory Molecules : Research has shown that incorporating hydroxylamine linkers into synthetic peptidoglycan derivatives maintains their ability to stimulate immune responses. This suggests that this compound could similarly be used to enhance the efficacy of immune therapies .
- Synthesis of Complex Molecules : A study demonstrated the use of hydroxylamine derivatives in synthesizing polysubstituted pyridine compounds through efficient N-amination procedures. This showcases the versatility of hydroxylamines in creating complex organic structures .
Safety and Handling Considerations
While exploring the applications of this compound, it is crucial to consider safety aspects:
Mechanism of Action
The mechanism of action of N-(2-heptylcyclopentylidene)hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor or activator of specific biochemical pathways, depending on the context of its use. The exact molecular targets and pathways involved are subject to ongoing research .
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares N-(2-heptylcyclopentylidene)hydroxylamine with structurally related hydroxylamine derivatives:
Key Observations :
- Ring Size and Substituents: The cyclopentylidene ring in the target compound contrasts with cyclohexyl or cyclopropane rings in analogs.
- Lipophilicity : The heptyl chain confers higher lipophilicity than methoxyphenyl or hydroxyethyl substituents, influencing solubility and membrane permeability.
Chemical Reactivity and Stability
- Nucleophilicity : Hydroxylamine derivatives exhibit varying nucleophilicity based on substituents. The heptyl chain in the target compound likely reduces nucleophilicity compared to electron-withdrawing groups (e.g., chlorophenyl) .
Biological Activity
N-(2-heptylcyclopentylidene)hydroxylamine is a compound that has garnered interest due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
This compound is derived from hydroxylamine, which is known for its diverse biological effects. The structural modification with a heptyl group and cyclopentylidene moiety enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.
Biological Activity Overview
- Antimicrobial Activity : Preliminary studies indicate that compounds related to hydroxylamine exhibit antimicrobial properties. Hydroxylamine itself has been shown to inhibit the growth of various bacteria and fungi in vitro . The specific activity of this compound against microbial strains remains to be fully elucidated but may follow similar trends.
- Enzyme Inhibition : Hydroxylamine is known to inactivate several cellular enzymes, impacting metabolic pathways. It has been reported to inhibit enzymes such as cytochrome P450, which plays a crucial role in drug metabolism . The modified structure of this compound may influence its interaction with these enzymes, potentially leading to altered pharmacokinetics.
- Cytotoxicity and Mutagenicity : Hydroxylamine is recognized as a potent mutagen in vitro, leading to DNA damage and potential carcinogenic effects. However, it has also demonstrated anticancer properties in certain animal models, suggesting a dual role depending on concentration and exposure duration . The biological activity of this compound regarding cytotoxicity needs further investigation.
Case Study 2: Enzyme Interaction
Research on hydroxylamine's interaction with cytochrome P450 enzymes revealed that modifications could lead to varying degrees of inhibition. This suggests that this compound may similarly affect enzyme activity, warranting further experimental validation.
| Enzyme | Inhibition by Hydroxylamine (%) | N-(2-heptylcyclopentylidene) Inhibition (%) |
|---|---|---|
| Cytochrome P450 3A4 | 70 | TBD |
| Cytochrome P450 2D6 | 50 | TBD |
The biological activity of hydroxylamines is primarily attributed to their ability to form reactive intermediates that can modify nucleophilic sites on biomolecules, including proteins and nucleic acids. This reactivity underlies both their therapeutic potential and toxicity.
- Reactive Oxygen Species (ROS) Generation : Hydroxylamines can lead to ROS formation, contributing to oxidative stress in cells.
- Covalent Modification : The ability to form covalent bonds with amino acids in proteins can alter enzyme function and signaling pathways.
Q & A
Q. What are the recommended synthetic routes for N-(2-heptylcyclopentylidene)hydroxylamine, and how can structural characterization be optimized?
Methodological Answer:
- Synthesis : Adapt cyclopropane-forming reactions using ketone precursors and hydroxylamine derivatives. For example, cyclocondensation of 2-heptylcyclopentanone with hydroxylamine under acidic conditions (e.g., HCl) can yield the target compound .
- Characterization :
- NMR : Use and NMR to confirm cyclopentylidene geometry and substituent integration. For analogous compounds, NMR chemical shifts for cyclopropane protons typically appear at δ 1.2–2.5 ppm, while hydroxylamine protons range from δ 5.0–7.0 ppm .
- HRMS : Validate molecular weight with high-resolution mass spectrometry (e.g., [M+H] ion). Example: A related cyclopropylmethylamine derivative showed a calculated mass of 345.2314 and experimental 345.2311 .
Q. What analytical techniques are critical for confirming the purity and structure of this compound?
Methodological Answer:
- HPLC : Use reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity. Retention times for hydroxylamine derivatives vary between 7–30 min, depending on substituents .
- FT-IR : Identify characteristic N–O (950–1250 cm) and C=N (1640–1690 cm) stretches .
- Physicochemical Properties : Measure logP (predicted ~3.5 for lipophilic heptyl chains) and melting point (estimated 80–100°C) using differential scanning calorimetry (DSC) .
Advanced Research Questions
Q. How do CYP enzymes influence the metabolic fate of this compound, and what experimental models are appropriate?
Methodological Answer:
- In Vitro Models : Use hepatic microsomes from rats or rabbits to study metabolism. Pre-treat animals with CYP inducers (e.g., β-naphthoflavone for CYP1A, ethanol for CYP2E1) to assess enzyme-specific pathways .
- Key Reactions :
- Reduction : Monitor formation of parent amines (e.g., 2-heptylcyclopentylamine) via NADPH-dependent pathways. CYP1A and 2B subfamilies dominate reductive metabolism in rodents .
- Oxidation : Detect nitroso or aminophenol derivatives using HPLC with UV/Vis detection (λ = 254 nm). For example, o-aminophenol from N-(2-methoxyphenyl)hydroxylamine elutes at 11.3 min .
- Data Interpretation : Compare metabolite profiles across species (rat vs. rabbit microsomes) to identify interspecies variability .
Q. What are the potential mechanisms of toxicity, and how can in vitro models be designed to assess them?
Methodological Answer:
- DNA Adduct Formation : Incubate the compound with human hepatic microsomes and DNA (e.g., calf thymus DNA). Use -postlabeling to detect adducts .
- Reactive Oxygen Species (ROS) : Measure ROS generation in HepG2 cells using DCFH-DA fluorescence. Compare with controls treated with antioxidants (e.g., NAC) .
- Enzyme Inhibition : Test CYP2E1 inhibition using chlorzoxazone 6-hydroxylation assays. A >50% activity reduction suggests competitive binding .
Q. How can conflicting data on enzyme specificity in metabolite formation be resolved?
Methodological Answer:
- Enzyme Reconstitution : Purify individual CYPs (e.g., CYP1A2, CYP2E1) and reconstitute with NADPH:CYP reductase. Measure metabolite ratios (e.g., o-anisidine vs. o-aminophenol) to clarify contributions .
- Inhibitor Studies : Use selective inhibitors (e.g., α-naphthoflavone for CYP1A, disulfiram for CYP2E1) in microsomal incubations. A >70% reduction in metabolite formation confirms enzyme involvement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
